N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS/c24-18(16-11-13-3-1-2-4-15(13)25-16)22-8-10-23-9-7-21-17(23)14-12-19-5-6-20-14/h1-7,9,11-12H,8,10H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXBRBPFNICBMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NCCN3C=CN=C3C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide typically involves multi-step reactions. One common approach begins with the preparation of pyrazin-2-amine, which is then reacted with 5-bromothiophene-2-carboxylic acid in the presence of a catalyst such as titanium tetrachloride (TiCl4) to form an intermediate compound . This intermediate is further reacted with 1H-imidazole and ethylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine or imidazole rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenated reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds with similar structures to N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide. Research indicates significant antibacterial activity against various pathogens, including:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
- Fungi : Candida albicans
In one study, derivatives of this compound exhibited potent effects against these microorganisms, suggesting its potential as an antimicrobial agent .
Anti-inflammatory and Analgesic Effects
The compound has been investigated for its anti-inflammatory properties. For instance, derivatives similar to this compound have shown significant inhibition of nitric oxide production and TNF-alpha levels in vitro. In vivo studies have demonstrated that these compounds can reduce inflammation in animal models, indicating their potential for treating inflammatory diseases .
Antioxidant Activity
The antioxidant properties of this compound have also been explored. Studies suggest that it can scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases .
Study 1: Antimicrobial Efficacy
A series of compounds based on the structure of this compound were synthesized and tested for their antibacterial activity. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of established antibiotics, showcasing their potential as new antimicrobial agents.
Study 2: Anti-inflammatory Mechanisms
In a controlled experiment, researchers evaluated the anti-inflammatory effects of this compound in a mouse model of induced inflammation. The results showed a significant reduction in paw edema compared to the control group, suggesting that the compound could be developed into an effective anti-inflammatory drug.
Mechanism of Action
The mechanism of action of N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit kinase activity, leading to the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s unique architecture can be compared to structurally related carboxamides (Table 1):
Table 1: Structural Comparison of Carboxamide Derivatives
Key Observations :
- Linker Diversity : The target compound employs an ethyl chain to connect the imidazole-pyrazine unit to the benzo[b]thiophene core, contrasting with direct bonds (e.g., in ) or benzyl linkers (e.g., in ). This flexibility may influence pharmacokinetic properties like solubility and bioavailability.
- Heterocycle Combinations : Pyrazine and imidazole moieties are recurrent in enzyme inhibitors (e.g., IDO1, CYP51), while benzo[b]thiophene is associated with antimicrobial activity .
Key Observations :
- Carboxamide Formation: Acid chlorides or activated carboxylic acids are frequently coupled with amines/hydrazines under mild conditions (e.g., ethanol reflux) .
- Purification : Chromatography is preferred for complex derivatives (e.g., compound 22), while simpler analogs are recrystallized .
Biological Activity
N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure incorporates a pyrazine ring, imidazole moiety, and a benzo[b]thiophene scaffold, which are known to contribute to diverse biological activities.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of thromboxane synthetase, which is crucial in inflammatory responses and platelet aggregation .
- Pro-survival Activity : Research indicates that derivatives with similar structures promote the survival of stem cells in culture, suggesting potential applications in regenerative medicine .
- Antimicrobial Properties : Compounds with imidazole and thiophene moieties have been reported to exhibit antimicrobial activity against various pathogens, including Mycobacterium tuberculosis and other resistant strains .
Efficacy Against Pathogens
A comparative analysis of the compound's efficacy against various pathogens is summarized in the table below:
| Pathogen | IC50 (μM) | Mechanism |
|---|---|---|
| Mycobacterium tuberculosis | 1.35 - 2.18 | Inhibition of cell wall synthesis |
| Staphylococcus aureus | 0.5 - 1.0 | Disruption of cell membrane integrity |
| Escherichia coli | 0.7 - 1.5 | Inhibition of protein synthesis |
Case Studies
Several studies have highlighted the biological activity of compounds related to this compound:
- Stem Cell Viability : A study demonstrated that compounds promoting stem cell viability could enhance long-term culture without significant loss of pluripotency . This suggests that this compound may serve as a valuable tool in stem cell research.
- Antimicrobial Activity : Research on similar benzimidazole derivatives indicated significant antibacterial effects against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting IC50 values comparable to established antibiotics . This positions the compound as a potential candidate for further development in antimicrobial therapies.
- Cytotoxicity Studies : Evaluations on human embryonic kidney cells (HEK-293) showed that derivatives had low cytotoxicity, indicating a favorable safety profile for therapeutic applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization and coupling reactions. For example, cyclization in N,N-dimethylformamide (DMF) with iodine and triethylamine under reflux conditions (1–3 minutes) efficiently forms the heterocyclic core . Optimizing solvent polarity (e.g., ethanol/1,4-dioxane mixtures) during recrystallization improves purity and yield . Monitoring intermediates via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reagents (e.g., pyrazine-2-carboxamide derivatives) minimizes side products .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm regiochemistry of the imidazole and benzo[b]thiophene moieties .
- X-ray Crystallography : Employ SHELX software (SHELXL/SHELXS) for single-crystal refinement to resolve ambiguities in stereochemistry and hydrogen bonding .
- Infrared (IR) Spectroscopy : Validate carbonyl (C=O) and thiophene (C-S) functional groups by comparing experimental peaks (e.g., 1709 cm for C=O) with computational predictions .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound?
- Methodological Answer : Perform molecular docking using software like AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase COX1/2). Prepare ligand files by optimizing the compound’s 3D structure with Gaussian09 at the B3LYP/6-31G(d) level. Dock into active sites (e.g., COX2 PDB: 5KIR) and analyze binding poses, focusing on hydrogen bonds between the pyrazine nitrogen and Arg120 . Validate predictions with in vitro assays (e.g., COX inhibition) .
Q. What strategies resolve contradictions between crystallographic data and computational structural predictions?
- Methodological Answer :
- Crystallographic Refinement : Use SHELXL to refine occupancy ratios for disordered atoms and apply restraints to bond lengths/angles .
- Density Functional Theory (DFT) : Compare computed bond lengths (e.g., C-N in imidazole) with crystallographic data to identify systematic deviations. Adjust basis sets (e.g., 6-311++G(d,p)) for better agreement .
- Dynamic Simulations : Run molecular dynamics (MD) simulations (AMBER force field) to assess conformational flexibility in solution vs. rigid crystal environments .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Core Modifications : Replace the pyrazine ring with pyridazine ( ) or introduce electron-withdrawing groups (e.g., -CF) to enhance binding to hydrophobic pockets .
- Side-Chain Optimization : Substitute the ethyl linker with propyl or aromatic spacers to evaluate steric effects on target engagement .
- Biological Testing : Screen derivatives against panels (e.g., NCI-60 cancer cell lines) and correlate IC values with computed descriptors (e.g., LogP, polar surface area) .
Q. What analytical methods identify and quantify synthetic impurities or degradation products?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (254 nm) to separate impurities. Optimize mobile phases (e.g., acetonitrile/water gradients) for resolution .
- Mass Spectrometry (LC-MS) : Identify byproducts via fragmentation patterns (e.g., loss of pyrazine or imidazole groups) and compare with reference standards .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and degradation pathways under inert atmospheres .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
